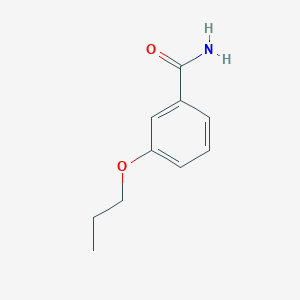![molecular formula C15H11BrN2O2 B222361 N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B222361.png)
N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]acetamide, also known as BPO-27, is a synthetic compound that has been extensively studied for its potential applications in various fields of research. This compound belongs to the family of benzoxazole derivatives, which have been shown to possess a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]acetamide is not fully understood, but studies have shown that it targets multiple pathways involved in cancer, inflammation, and neurodegenerative diseases. N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]acetamide has been shown to inhibit the activity of various enzymes and proteins, including histone deacetylases, cyclooxygenase-2, and β-amyloid aggregation.
Biochemical and Physiological Effects:
N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]acetamide has been shown to have a range of biochemical and physiological effects. In cancer research, N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]acetamide has been shown to inhibit tumor growth, induce apoptosis, and inhibit angiogenesis. In inflammation research, N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]acetamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation. In neurodegenerative disease research, N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]acetamide has been shown to protect against neuronal damage and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]acetamide is its potential use as a therapeutic agent for cancer, inflammation, and neurodegenerative diseases. Another advantage is its ability to target multiple pathways involved in these diseases. However, one limitation of N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]acetamide is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]acetamide. One direction is to further investigate its potential as a therapeutic agent for cancer, inflammation, and neurodegenerative diseases. Another direction is to develop more efficient synthesis methods for N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]acetamide and its derivatives. Additionally, further studies are needed to fully understand the mechanism of action of N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]acetamide and its potential side effects.
Métodos De Síntesis
The synthesis of N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]acetamide involves the reaction of 3-bromophenol with 2-aminobenzoic acid in the presence of triethylamine and acetic anhydride. The resulting product is then treated with acetic acid to yield the final compound. The overall yield of this synthesis method is around 50%.
Aplicaciones Científicas De Investigación
N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]acetamide has been studied for its potential applications in various fields of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has also shown that N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]acetamide possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]acetamide has been shown to protect against neuronal damage and improve cognitive function.
Propiedades
Nombre del producto |
N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]acetamide |
|---|---|
Fórmula molecular |
C15H11BrN2O2 |
Peso molecular |
331.16 g/mol |
Nombre IUPAC |
N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]acetamide |
InChI |
InChI=1S/C15H11BrN2O2/c1-9(19)17-12-5-6-14-13(8-12)18-15(20-14)10-3-2-4-11(16)7-10/h2-8H,1H3,(H,17,19) |
Clave InChI |
FZWNDNQTDJIEPC-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)Br |
SMILES canónico |
CC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline](/img/structure/B222321.png)



![3-[4-(Benzyloxy)phenoxy]pyrrolidine](/img/structure/B222371.png)


![4-[(2-Chlorophenyl)methoxy]-3-methoxybenzamide](/img/structure/B222390.png)

![N-{4-[(acetylcarbamothioyl)amino]phenyl}-2-(naphthalen-2-yloxy)acetamide](/img/structure/B222403.png)
![4,5-Dimethyl-2-{[(phenylcarbonyl)carbamothioyl]amino}thiophene-3-carboxamide](/img/structure/B222406.png)
